molecular formula C20H21N5O B361658 1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone CAS No. 1001942-44-4

1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone

Cat. No.: B361658
CAS No.: 1001942-44-4
M. Wt: 347.4g/mol
InChI Key: XMNNBJDRYUCPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone is a complex organic compound featuring a pyrazole ring substituted with a pyrimidine ring, a phenyl group, and a pyrrolidine ring

Properties

CAS No.

1001942-44-4

Molecular Formula

C20H21N5O

Molecular Weight

347.4g/mol

IUPAC Name

1-[5-methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C20H21N5O/c1-14-17(15(2)26)13-21-25(14)19-12-18(24-10-6-7-11-24)22-20(23-19)16-8-4-3-5-9-16/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3

InChI Key

XMNNBJDRYUCPDI-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCCC4)C(=O)C

Canonical SMILES

CC1=C(C=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCCC4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the pyrimidine ring and the phenyl group. The final step involves the addition of the pyrrolidine ring. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-methyl-1-[2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-pyrazol-4-yl}propanone
  • 1-{5-methyl-1-[2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-pyrazol-4-yl}butanone

Uniqueness

1-[5-Methyl-1-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazol-4-yl]ethanone is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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